6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one
Description
6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one is a dihydropyridazinone derivative characterized by a six-membered partially hydrogenated pyridazine ring with a ketone group at position 2. The compound features a methyl substituent at position 6 and a naphthalen-2-yl group at position 3. This structural framework is associated with diverse biological activities, including cyclooxygenase-2 (COX-2) inhibition, antihypertensive effects, and anti-inflammatory properties . Dihydropyridazinones are recognized as privileged scaffolds in medicinal chemistry due to their adaptability in interacting with biological targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-stacking .
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
6-methyl-2-naphthalen-2-yl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C15H14N2O/c1-11-6-9-15(18)17(16-11)14-8-7-12-4-2-3-5-13(12)10-14/h2-5,7-8,10H,6,9H2,1H3 |
InChI Key |
QZMHRISRUBNHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies Using Propargylic Acetates and γ,δ-Unsaturated Ketoximes
A widely reported approach for synthesizing dihydropyridazinone derivatives involves cyclization reactions between propargylic acetates and γ,δ-unsaturated ketoximes. In a representative procedure from the Royal Society of Chemistry, propargylic acetates (2.0 equivalents) react with γ,δ-unsaturated ketoximes (1.0 equivalent) under reflux conditions in dichloromethane or toluene . For instance, compound 3a (structurally analogous to the target molecule) was synthesized in 75% yield via this method, followed by purification using flash column chromatography (ethyl acetate:petroleum ether, 1:15) .
Key steps include:
-
Nucleophilic Addition : The ketoxime’s nitrogen attacks the propargylic acetate’s electrophilic carbon, initiating cyclization.
-
Proton Transfer : Intramolecular proton shifts stabilize the intermediate.
-
Aromatization : Loss of acetic acid yields the dihydropyridazinone core.
This method’s adaptability lies in varying substituents on the ketoxime and propargylic acetate. For example, introducing a naphthalen-2-yl group would require substituting phenyl groups in the propargylic acetate with naphthalene derivatives .
NHC-Catalyzed Enantioselective Synthesis
Density functional theory (DFT) studies reveal that N-heterocyclic carbene (NHC) catalysts enable enantioselective synthesis of dihydropyridazinones. The mechanism involves:
-
NHC Activation : The catalyst binds to an aliphatic aldehyde, forming a Breslow intermediate.
-
1,4-Addition : The enolate intermediate attacks a hydrazone, forming a carbon–carbon bond.
-
Ring Closure : Intramolecular cyclization yields the dihydropyridazinone framework .
For the target compound, employing 2-naphthaldehyde as the aldehyde component and a methyl-substituted hydrazone could direct regioselectivity. Computational models indicate that stereoselectivity arises from weak interactions (C–H···O, C–H···π) during the 1,4-addition step, favoring the S-isomer . This method offers advantages in enantiopurity but requires precise control over reaction conditions (e.g., solvent polarity, temperature).
Purification and Characterization Protocols
Post-synthesis purification is critical for isolating the target compound. Flash column chromatography with ethyl acetate:petroleum ether gradients (1:15 to 1:5) effectively removes byproducts . For example, compound 3j (67% yield) was purified using a 1:5 ethyl acetate:petroleum ether ratio .
Characterization data from analogous compounds include:
-
1H NMR : Peaks between δ 7.18–7.91 ppm (naphthalenyl protons), δ 4.83–5.02 ppm (methylene groups adjacent to the carbonyl) .
-
Melting Points : Range from 91–146°C, depending on substituents .
Comparative Analysis of Methodologies
| Method | Yield | Stereoselectivity | Complexity |
|---|---|---|---|
| Cyclization | 46–75% | Low | Moderate |
| NHC Catalysis | N/A | High (S-isomer) | High |
| Schiff Base Condensation | N/A | Not reported | Low |
The cyclization method offers practicality for bulk synthesis, whereas NHC catalysis excels in enantiocontrol. Schiff base routes remain underexplored but could simplify naphthalenyl group incorporation.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl, aryl, or other substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Table 1: Structural Comparison of Dihydropyridazinone Derivatives
Key Observations :
- Substituents at position 2 (e.g., naphthyl vs. triazolyl-thioxo) significantly influence target selectivity. For instance, triazolyl-thioxo derivatives exhibit enhanced antihypertensive activity due to hydrogen-bonding interactions with angiotensin-converting enzyme (ACE) .
- Alkyl chains (e.g., butyl in 2-butyl-6-phenyl derivatives) improve solubility in organic solvents like PEG-400, whereas methyl groups reduce steric hindrance .
Table 2: Pharmacological Profiles of Selected Dihydropyridazinones
Key Observations :
- The naphthalen-2-yl substituent may enhance COX-2 inhibition due to its planar aromatic structure, similar to celecoxib’s trifluoromethyl-phenyl group .
- 2-Butyl-6-phenyl derivatives demonstrate competitive COX-2 inhibition, suggesting that alkyl chains optimize binding pocket interactions .
- Antihypertensive activity correlates with electron-withdrawing substituents (e.g., thioxo-triazolyl) that enhance ACE binding affinity .
Physicochemical Properties
Biological Activity
6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one is a compound belonging to the pyridazinone family, characterized by a unique structure that combines both aliphatic and aromatic components. This compound has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.
Chemical Structure
The molecular formula of this compound is with a CAS number of 16699-09-5. Its structure consists of a naphthalene moiety attached to a pyridazinone core, which contributes to its diverse biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. The synthesis of this compound has been linked to effective inhibition against various bacterial strains. Notably, studies have shown that similar compounds can inhibit growth in both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Antioxidant Properties
Antioxidant activity is another notable feature of this compound. Pyridazinone derivatives are known for their ability to scavenge free radicals and reduce oxidative stress in biological systems. The presence of the naphthalene group may enhance this activity due to its electron-rich nature, which can stabilize free radicals .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various in vitro studies. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating their potential use in treating inflammatory diseases .
Anticancer Activity
Several studies have investigated the anticancer properties of pyridazinone derivatives. For instance, molecular docking studies suggest that this compound may interact with specific proteins involved in cancer pathways. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 µg/mL to 50 µg/mL against tested strains, demonstrating significant antibacterial activity.
Study on Anticancer Activity
In another study focusing on anticancer properties, the compound showed IC50 values lower than those of standard reference drugs in several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methyl-4-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one | Contains a p-tolyl group | Different biological activity profiles |
| 6-(4-Methylstyryl)-4,5-dihydropyridazin-3(2H)-one | Features a styryl substituent | Potentially different reactivity |
| 6-(Phenyl)-4,5-dihydropyridazin-3(2H)-one | Simple phenyl substitution | Studied for anti-inflammatory effects |
The unique combination of methyl and naphthalene groups in this compound may enhance its biological activity compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 6-methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one?
- Methodological Answer : The compound is synthesized via Knoevenagel condensation. A typical protocol involves reacting 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-one derivatives with aromatic aldehydes (e.g., naphthalen-2-yl-carbaldehyde) in ethanol under basic conditions (ethanolic sodium ethoxide). The reaction proceeds at room temperature for 12–24 hours, followed by acidification with concentrated HCl to precipitate the product. Purification is achieved via recrystallization using 90% ethanol, yielding crystalline solids (yields: 65–85%) .
- Key Data :
| Reactant | Aldehyde | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| 6-Methyl-4,5-dihydropyridazin-3(2H)-one | Naphthalen-2-yl-carbaldehyde | Ethanol | 18 hours | 78% |
Q. How is the molecular conformation of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The pyridazinone ring adopts a skew-boat conformation (puckering amplitude Q = 0.428 Å, θ = 69.9°, φ = 207.6°), with the naphthalene substituent forming a dihedral angle of ~53° relative to the pyridazinone plane. Hydrogen-bonding networks (e.g., N–H···O) stabilize the crystal lattice, as shown in Hirshfeld surface analyses (H-H contacts: 48.2%) .
Q. What pharmacological activities have been reported for pyridazinone derivatives?
- Methodological Answer : Pyridazinones exhibit diverse bioactivities. For example:
- Anticonvulsant Activity : Modifications at the 2- and 6-positions enhance GABAergic modulation. Derivatives with aryl groups show ED₅₀ values < 25 mg/kg in maximal electroshock (MES) tests .
- PDE3/4 Inhibition : Substituents like 6-aryl groups improve potency (IC₅₀: 0.1–1 µM) by binding to the catalytic domain of phosphodiesterases .
- Assays Used :
- In vitro PDE inhibition assays (radiometric or fluorescence-based).
- In vivo anticonvulsant models (MES, pentylenetetrazole-induced seizures).
Advanced Research Questions
Q. How can structural modifications optimize PDE3/4 inhibitory activity?
- Methodological Answer :
- N-Alkylation : Introducing alkyl chains (e.g., methyl, ethyl) at the pyridazinone nitrogen enhances PDE4 selectivity but reduces PDE3 affinity. For dual inhibition, maintain a small substituent (e.g., H or methyl) .
- 6-Aryl Extensions : Bulky aryl groups (e.g., biphenyl) improve binding to PDE3’s hydrophobic pocket. Computational docking (e.g., AutoDock Vina) validates interactions with residues like Gln⁴⁵⁰ and Phe⁵⁴⁶ .
- SAR Table :
| Substituent (Position 6) | PDE3 IC₅₀ (µM) | PDE4 IC₅₀ (µM) |
|---|---|---|
| Phenyl | 0.8 | 1.2 |
| 4-Chlorophenyl | 0.5 | 1.5 |
| Biphenyl | 0.3 | 2.1 |
Q. How to resolve contradictions in reported biological activities (e.g., dual PDE3/4 vs. selective inhibition)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols:
- Use recombinant human PDE isoforms.
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Perform molecular dynamics simulations to assess conformational flexibility of the catalytic site .
Q. What intermolecular interactions govern its solid-state stability and solubility?
- Methodological Answer : Hirshfeld surface analysis reveals dominant H-H (48.2%) and C-H···O (16.5%) interactions. Hydrogen-bonding networks (N–H···O) form inversion dimers, reducing solubility in polar solvents. To enhance solubility, introduce hydrophilic groups (e.g., hydroxyl, amine) at the 4-position without disrupting crystal packing .
Safety and Handling
Q. What are the safety protocols for handling this compound?
- Methodological Answer : Classified under GHS Category 4 (acute oral toxicity) and Category 2 (skin/eye irritation). Key precautions:
- Use PPE (gloves, goggles) in a fume hood.
- Store at 2–8°C in airtight containers.
- Neutralize spills with 5% sodium bicarbonate .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for pyridazinone derivatives?
- Methodological Answer : Variability stems from cell line specificity (e.g., HeLa vs. MCF-7) and assay endpoints (MTT vs. apoptosis markers). Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
